molecular formula C23H23N3O2S2 B2611725 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 689262-77-9

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2611725
M. Wt: 437.58
InChI Key: DBAKXOFNSDQXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O2S2 and its molecular weight is 437.58. The purity is usually 95%.
BenchChem offers high-quality 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Conformation Research on similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has revealed insights into their crystal structures, demonstrating a folded conformation about the methylene C atom of the thioacetamide bridge. This conformation is stabilized by intramolecular N—H⋯N hydrogen bonds, which could be indicative of the stability and reactivity of the compound (Subasri et al., 2016).

Synthetic Utility in Heterocyclic Chemistry The utility of thioureido-acetamides in the synthesis of various heterocyclic compounds has been documented, offering a versatile approach for creating 2-iminothiazoles, thioparabanic acids, and other functionalized heterocycles. This demonstrates the compound's role in facilitating one-pot cascade reactions with excellent atom economy, which may apply to the synthesis and functionalization of related compounds for scientific research (Schmeyers & Kaupp, 2002).

Potential Therapeutic Applications Although direct information on the therapeutic applications of this specific compound was not found, similar compounds have shown potent inhibitory activity against enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), suggesting potential as dual inhibitors for cancer therapy. This highlights the compound's potential relevance in medicinal chemistry for designing novel antitumor agents (Gangjee et al., 2008).

Antimicrobial Activity Studies on structurally related pyrimidinone and oxazinone derivatives have demonstrated significant antimicrobial activity, which could suggest potential applications of the compound for developing new antimicrobial agents. This aligns with the ongoing research efforts to find novel compounds with effective antimicrobial properties (Hossan et al., 2012).

properties

IUPAC Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S2/c1-15-8-10-18(11-9-15)24-20(27)14-29-23-25-19-12-16(2)30-21(19)22(28)26(23)13-17-6-4-3-5-7-17/h3-11,16H,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAKXOFNSDQXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

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